![molecular formula C16H16O2 B15074331 heptacyclo[7.7.0.02,13.03,8.04,12.05,7.014,16]hexadecane-10,11-dione CAS No. 68217-20-9](/img/structure/B15074331.png)
heptacyclo[7.7.0.02,13.03,8.04,12.05,7.014,16]hexadecane-10,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptacyclo[77002,1303,804,1205,7014,16]hexadecane-10,11-dione is a complex polycyclic compound characterized by its unique structure, which includes multiple fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptacyclo[7.7.0.02,13.03.03,8.04,12.05,7.014,16]hexadecane-10,11-dione typically involves multi-step organic reactions. The process often starts with simpler cyclic compounds, which undergo a series of cyclization reactions to form the heptacyclic structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of heptacyclo[7.7.0.02,13.03.03,8.04,12.05,7.014,16]hexadecane-10,11-dione may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Heptacyclo[7.7.0.02,13.03.03,8.04,12.05,7.014,16]hexadecane-10,11-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of heptacyclo[7.7.0.02,13.03.03,8.04,12.05,7.014,16]hexadecane-10,11-dione include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of heptacyclo[7.7.0.02,13.03.03,8.04,12.05,7.014,16]hexadecane-10,11-dione depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Heptacyclo[7.7.0.02,13.03.03,8.04,12.05,7.014,16]hexadecane-10,11-dione has several scientific research applications, including:
Chemistry: The compound is used as a model system to study the behavior of polycyclic structures and their reactivity.
Biology: Researchers investigate its potential biological activity and interactions with biomolecules.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of heptacyclo[77002,130303,804,1205,7014,16]hexadecane-10,11-dione involves its interaction with specific molecular targets These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects
Comparison with Similar Compounds
Heptacyclo[77002,130303,804,1205,7014,16]hexadecane-10,11-dione can be compared with other polycyclic compounds, such as adamantane and cubane While these compounds share some structural similarities, heptacyclo[77002,130303,804,1205,7014,16]hexadecane-10,11-dione is unique due to its specific ring fusion pattern and functional groups
Conclusion
Heptacyclo[77002,130303,804,1205,7014,16]hexadecane-10,11-dione is a fascinating compound with a complex structure and diverse applications
Properties
CAS No. |
68217-20-9 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
heptacyclo[7.7.0.02,13.03,8.04,12.05,7.014,16]hexadecane-10,11-dione |
InChI |
InChI=1S/C16H16O2/c17-15-13-7-3-1-4(3)8-11(7)12-9(13)5-2-6(5)10(12)14(8)16(15)18/h3-14H,1-2H2 |
InChI Key |
KPZGVZVLGTZKGK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3C4C2C5C6C4C(C3C(=O)C5=O)C7C6C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B15074251.png)
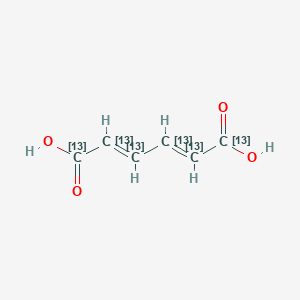
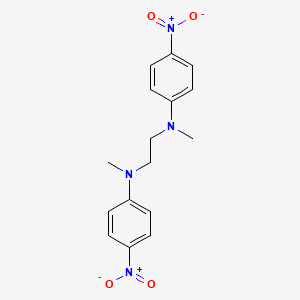
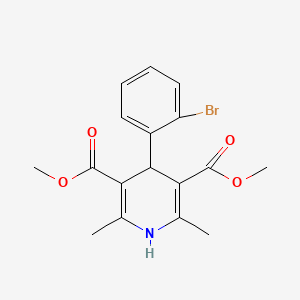
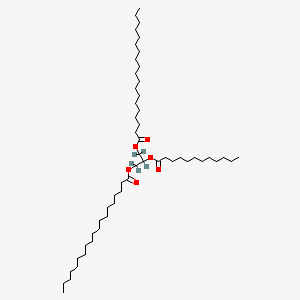
![3-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B15074287.png)
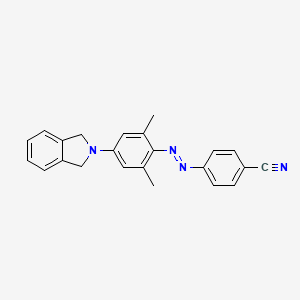
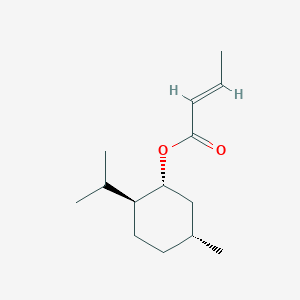

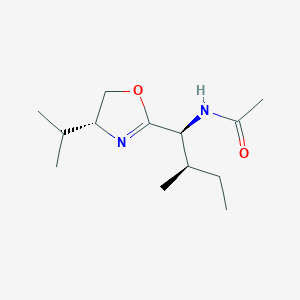

![3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one](/img/structure/B15074318.png)
![N-[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]-2-hydroxyethanesulfonamide](/img/structure/B15074323.png)
![3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide](/img/structure/B15074335.png)
